4-(azetidin-3-yl)-6-methylpyrimidine, trifluoroacetic acid
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Overview
Description
4-(azetidin-3-yl)-6-methylpyrimidine, trifluoroacetic acid: is a heterocyclic compound that features both azetidine and pyrimidine rings The presence of trifluoroacetic acid enhances its solubility and stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(azetidin-3-yl)-6-methylpyrimidine typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Formation of Pyrimidine Ring: The pyrimidine ring is synthesized through a series of cyclization reactions involving appropriate precursors.
Coupling of Azetidine and Pyrimidine Rings: The azetidine and pyrimidine rings are coupled using Suzuki–Miyaura cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common for modifying the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted azetidine and pyrimidine derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
Chemistry:
Synthesis of Heterocyclic Compounds: The compound is used as a building block for synthesizing other heterocyclic compounds.
Catalysis: It can act as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development: The compound is explored for its potential as a pharmacophore in drug development, particularly for its biological activity.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Agriculture: It is explored for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of 4-(azetidin-3-yl)-6-methylpyrimidine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
4-(azetidin-3-yl)-1lambda6-thiane-1,1-dione, trifluoroacetic acid: This compound also features an azetidine ring but with different substituents.
3-(azetidin-3-yl)pyridine: Another compound with an azetidine ring, used in different applications.
Uniqueness: 4-(azetidin-3-yl)-6-methylpyrimidine is unique due to the combination of azetidine and pyrimidine rings, which imparts distinct chemical and biological properties. The presence of trifluoroacetic acid further enhances its solubility and stability, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
2703779-44-4 |
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Molecular Formula |
C10H12F3N3O2 |
Molecular Weight |
263.2 |
Purity |
95 |
Origin of Product |
United States |
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